6-(3,5-Dimethylphenyl)-6-oxohexanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(3,5-dimethylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-10-7-11(2)9-12(8-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXSWDWMOPKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645291 | |
| Record name | 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857481-29-9 | |
| Record name | 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Synthesis and Transformational Pathways of 6 3,5 Dimethylphenyl 6 Oxohexanoic Acid
Established Synthetic Routes for 6-(3,5-Dimethylphenyl)-6-oxohexanoic Acid and its Precursors
The synthesis of this compound can be approached by forming the key carbon-carbon bond between the aromatic ring and the hexanoic acid chain, or by constructing the hexanoic acid moiety itself through various methods.
Conventional Chemical Methodologies for the 6-Oxohexanoic Acid Moiety
The most direct and widely employed conventional method for synthesizing 6-aryl-6-oxohexanoic acids is the Friedel-Crafts acylation. jove.com This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. pearson.com For the specific synthesis of this compound, the reaction would proceed by treating 1,3-dimethylbenzene (m-xylene) with an appropriate derivative of adipic acid, such as adipoyl chloride or adipic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). beyondbenign.orgbrainly.com
The mechanism begins with the reaction between the acylating agent (e.g., adipoyl chloride) and the Lewis acid catalyst to form a highly electrophilic acylium ion. jove.com The electron-rich 1,3-dimethylbenzene then attacks the acylium ion. The two methyl groups on the aromatic ring are ortho-, para-directing activators, sterically and electronically guiding the substitution to the C-4 position, which is para to one methyl group and ortho to the other, thus leading to the desired 3,5-dimethylphenyl product. A subsequent workup step hydrolyzes the intermediate complex to yield the final keto acid. The acyl group is deactivating, which advantageously prevents further acylation reactions on the aromatic ring. ksu.edu.sa
An alternative approach for synthesizing similar structures, such as 6-aryl-4-oxohexanoic acids, involves the condensation of an aromatic aldehyde with levulinic acid, followed by catalytic hydrogenation to reduce the resulting double bond. researchgate.netnih.govbenthamdirect.com While this method yields a different isomer (a 4-oxo instead of a 6-oxo acid), it represents another conventional pathway to aryl-substituted oxohexanoic acids.
| Method | Reactants | Catalyst/Reagents | Key Transformation |
| Friedel-Crafts Acylation | 1,3-Dimethylbenzene, Adipoyl Chloride | Aluminum Chloride (AlCl₃) | Electrophilic Aromatic Substitution |
| Aldol Condensation & Reduction | Aromatic Aldehyde, Levulinic Acid | Piperidine/Acetic Acid, then H₂/Pd-C | C-C bond formation followed by reduction |
Enzymatic Synthesis and Biocatalytic Approaches to Oxohexanoic Acids
Biocatalysis offers a greener and more specific alternative to conventional chemical synthesis for producing precursors like 6-oxohexanoic acid. Research has demonstrated an efficient enzymatic method for producing 6-oxohexanoic acid from 6-aminohexanoic acid. nih.govtandfonline.com This biotransformation utilizes an ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungus Phialemonium sp. tandfonline.com
The reaction involves the oxidative deamination of 6-aminohexanoic acid, converting the terminal amino group into an aldehyde group to form 6-oxohexanoic acid. tandfonline.com The process is typically conducted in a buffered aqueous solution at a controlled pH and temperature (e.g., pH 7.0 and 30°C). nih.gov A crucial aspect of this method is the management of hydrogen peroxide, a byproduct of the oxidase reaction, which can deactivate the enzyme. To overcome this, catalase is often added to the reaction mixture to decompose the hydrogen peroxide, leading to a near-quantitative conversion yield. tandfonline.com This enzymatic route is noted for its high efficiency and use of a cheaper, readily available starting material compared to some chemical syntheses. tandfonline.com
| Parameter | Description | Reference |
| Enzyme | ω-amino group-oxidizing enzyme (ω-AOX) | tandfonline.com |
| Source Organism | Phialemonium sp. AIU 274 | nih.gov |
| Substrate | 6-Aminohexanoic Acid | tandfonline.com |
| Product | 6-Oxohexanoic Acid | nih.gov |
| Co-enzyme/Additive | Catalase (to remove H₂O₂) | tandfonline.com |
| Optimal Conditions | pH 7.0, 30°C | nih.gov |
| Yield | Up to 100% conversion | tandfonline.com |
Functional Group Interconversions and Derivatization of this compound
The bifunctional nature of this compound, containing both a carboxylic acid and a ketone, allows for a wide range of selective chemical modifications at each functional group.
Esterification Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into an ester, a common derivatization that can be useful for subsequent reactions or for modifying the compound's physical properties. The most common method for this transformation is Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, or water is removed as it is formed.
Alternatively, more reactive reagents can be used for esterification under milder conditions. For instance, reacting the carboxylic acid with diazomethane (B1218177) provides a quantitative yield of the methyl ester, although the reagent is toxic and explosive. Other methods include conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol.
Reactions Involving the Keto Group
The ketone carbonyl group in this compound is a key site for transformations, most notably reduction to either an alcohol or a methylene (B1212753) group.
Complete deoxygenation of the ketone to a methylene (-CH₂-) group can be achieved using methods like the Clemmensen reduction or the Wolff-Kishner reduction. quora.com
Clemmensen Reduction : This method involves heating the ketone with zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. libretexts.org It is particularly effective for reducing aryl-alkyl ketones. vedantu.comvedantu.com The strongly acidic conditions, however, are not suitable for molecules with acid-sensitive functional groups. libretexts.org
Wolff-Kishner Reduction : This reaction provides a complementary approach under strongly basic conditions. vedantu.com The ketone is first converted to a hydrazone by reacting with hydrazine (B178648) (N₂H₂), which is then heated with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. The driving force is the formation of nitrogen gas. vedantu.com
Advanced Chemical Transformations and Mechanistic Investigations Involving this compound
Beyond basic derivatization, the structure of this compound allows for more complex chemical transformations and mechanistic exploration. The synthesis itself, via Friedel-Crafts acylation, is a subject of ongoing mechanistic study. The reaction is understood to proceed through an electrophilic aromatic substitution pathway involving π-complexes and σ-complexes (also known as arenium ions) as key intermediates. researchgate.netepa.gov The precise nature of the electrophile, whether it is a discrete acylium ion or a complex with the Lewis acid, can depend on the specific reactants and conditions. jove.com
The presence of two functional groups at opposite ends of a flexible six-carbon chain opens the possibility for intramolecular cyclization reactions. Under certain acidic conditions, for instance, the carboxylic acid could potentially act as an intramolecular nucleophile (or its corresponding acylium ion as an electrophile) to effect cyclization onto the aromatic ring, although this typically requires specific positioning and activation. More commonly, derivatives of the acid or keto group could be used to facilitate such cyclizations, leading to the formation of polycyclic systems. For example, reduction of the keto group to an alcohol, followed by activation and intramolecular Friedel-Crafts alkylation, could lead to the formation of a tetralin-like fused ring system. Such intramolecular reactions are powerful tools in the synthesis of complex organic scaffolds. rsc.org
Role in Multicomponent Polymerization Reactions (e.g., Passerini Polymerization)
Multicomponent reactions (MCRs) are powerful tools in polymer chemistry, enabling the synthesis of complex polymers in a single, efficient step. The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide, has been adapted for polymerization (Passerini-MCP). In this context, a bifunctional monomer containing both a carboxylic acid and a ketone, such as 6-oxohexanoic acid, can serve as an AB-type monomer.
While specific studies on the use of this compound in Passerini polymerization are not documented, the well-established reactivity of 6-oxohexanoic acid in such reactions provides a strong precedent. For instance, the polymerization of 6-oxohexanoic acid with various isocyanides has been shown to produce functionalized poly(ester-amide)s. wikipedia.orgorganic-chemistry.orgyoutube.comresearchgate.netfigshare.com
It is therefore highly probable that this compound could function as a monomer in a similar fashion. The presence of the bulky 3,5-dimethylphenyl group would be expected to influence the polymerization kinetics and the properties of the resulting polymer, potentially leading to materials with unique thermal and mechanical characteristics.
Table 1: Potential Monomers for Passerini Polymerization
| Monomer | Structure | Potential Role |
| This compound | Chemical structure of this compound | AB-type monomer |
| 6-Oxohexanoic acid | Chemical structure of 6-Oxohexanoic acid | AB-type monomer (for comparison) |
| Isocyanide (e.g., tert-butyl isocyanide) | Chemical structure of tert-butyl isocyanide | Co-monomer |
This table presents this compound as a potential monomer based on the known reactivity of structurally similar compounds.
Stereoselective Reactions with 6-Oxohexanoic Acid Derivatives (e.g., Meyers' Lactamization)
The keto-acid functionality present in this compound also makes it a candidate for stereoselective transformations, such as the Meyers' lactamization. This reaction involves the condensation of a keto-acid with a chiral amino alcohol to form a chiral bicyclic lactam. This method has proven to be a valuable tool in asymmetric synthesis. chemistnotes.comnih.gov
Again, while direct experimental data for the target compound is lacking, the general applicability of Meyers' lactamization to various keto-acids suggests that this compound could undergo a similar transformation. The reaction with a chiral amino alcohol, such as (S)-phenylglycinol, would be expected to yield a chiral lactam. The stereochemical outcome of the reaction would be influenced by the steric hindrance of the 3,5-dimethylphenyl group.
Table 2: Components for a Postulated Meyers' Lactamization
| Reactant | Structure | Role |
| This compound | Chemical structure of this compound | Keto-acid substrate |
| (S)-Phenylglycinol | Chemical structure of (S)-Phenylglycinol | Chiral auxiliary |
This table outlines the reactants for a hypothetical Meyers' lactamization involving the target compound, based on established protocols with other keto-acids.
Elucidation of Reaction Mechanisms
The transformational pathways of this compound are governed by well-understood reaction mechanisms.
Passerini Polymerization Mechanism: The mechanism of the Passerini reaction can proceed through either an ionic or a concerted pathway, depending on the solvent polarity. wikipedia.orgyoutube.comchemistnotes.comnih.gov
Ionic Pathway: In polar solvents, the carboxylic acid protonates the ketone, which is then attacked by the isocyanide to form a nitrilium ion. Subsequent attack by the carboxylate and an intramolecular acyl transfer leads to the final α-acyloxy amide.
Concerted Pathway: In non-polar solvents, it is believed that the three components react in a concerted fashion through a cyclic transition state.
In a polymerization context with this compound as the monomer, the keto and carboxylic acid moieties of the same molecule would react with an isocyanide, leading to the formation of a poly(ester-amide).
Meyers' Lactamization Mechanism: The Meyers' lactamization is a condensation reaction. The initial step is the formation of an iminium ion from the reaction of the ketone with the amino group of the chiral amino alcohol. This is followed by an intramolecular cyclization, where the hydroxyl group of the amino alcohol attacks the iminium ion, leading to the formation of the bicyclic lactam. The stereoselectivity of the reaction is controlled by the chiral center of the amino alcohol, which directs the approach of the nucleophile.
Analytical Methodologies for Structural Elucidation and Chemical Behavior of 6 3,5 Dimethylphenyl 6 Oxohexanoic Acid and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental in determining the molecular structure of "6-(3,5-Dimethylphenyl)-6-oxohexanoic acid" by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound," providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the 3,5-dimethylphenyl group would appear in the downfield region, typically between 7.0 and 8.0 ppm. The two methyl groups attached to the aromatic ring would produce a sharp singlet around 2.3 ppm. The methylene (B1212753) protons of the hexanoic acid chain would show characteristic multiplets in the aliphatic region (1.5-3.0 ppm). The methylene group adjacent to the carbonyl group (C5) would be the most deshielded of the aliphatic chain protons, while the methylene group adjacent to the carboxylic acid group (C2) would also be shifted downfield. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton. The carbonyl carbon of the ketone and the carboxylic acid carbon would be the most downfield signals, typically in the range of 170-210 ppm. The aromatic carbons of the 3,5-dimethylphenyl ring would resonate between 120 and 140 ppm, with the carbons bearing the methyl groups showing distinct chemical shifts. The methyl carbons would appear in the upfield region, around 21 ppm. The methylene carbons of the hexanoic acid chain would be observed in the aliphatic region, typically between 20 and 40 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is predicted based on the analysis of structurally similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >10 (broad s) | ~175-180 |
| Ketone (C=O) | - | ~195-205 |
| Aromatic C-H | ~7.0-7.8 (m) | ~125-135 |
| Aromatic C-CH₃ | - | ~138-142 |
| Aromatic -CH₃ | ~2.3 (s) | ~21 |
| -CH₂- (adjacent to COOH) | ~2.4 (t) | ~34 |
| -CH₂- (adjacent to C=O) | ~2.9 (t) | ~38 |
| Other -CH₂- | ~1.6-1.8 (m) | ~24-29 |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound". The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups of the ketone and the carboxylic acid, as well as for the aromatic ring and the aliphatic chain.
The most prominent features in the IR spectrum would be the strong carbonyl (C=O) stretching vibrations. The ketone carbonyl stretch is anticipated to appear around 1685 cm⁻¹, a position typical for aromatic ketones where conjugation with the aromatic ring lowers the frequency compared to aliphatic ketones. The carboxylic acid carbonyl stretch is expected to be observed as a broad and strong band in the region of 1700-1725 cm⁻¹. The broadness of this peak is due to hydrogen bonding. The O-H stretch of the carboxylic acid will appear as a very broad band in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching bands. The C-H stretching vibrations of the aromatic ring are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.
Table 2: Expected Infrared Absorption Bands for this compound This data is based on typical IR frequencies for the respective functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Carboxylic Acid O-H Stretch | 2500-3300 | Broad, Strong |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-2960 | Medium to Strong |
| Carboxylic Acid C=O Stretch | 1700-1725 | Strong |
| Ketone C=O Stretch | ~1685 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Weak |
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of "this compound." The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Common fragmentation patterns for aromatic ketones and carboxylic acids would be expected. Alpha-cleavage adjacent to the ketone carbonyl group could result in the formation of a stable acylium ion corresponding to the 3,5-dimethylbenzoyl cation. Another characteristic fragmentation pathway for carbonyl compounds is the McLafferty rearrangement, which could occur within the hexanoic acid chain.
For polymeric derivatives of "this compound," Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) is a valuable technique. MALDI-MS allows for the determination of the molecular weight distribution of the polymer, including the average molecular weight and the polydispersity index (PDI). This technique is particularly useful for characterizing high molecular weight polymers that are not easily analyzed by conventional MS methods.
Chromatographic Separation and Analysis
Chromatographic techniques are essential for the purification and analysis of "this compound" and its derivatives, particularly for separating complex mixtures and determining the molecular weight of polymers.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary method for determining the molecular weight distribution of polymeric materials derived from "this compound." In SEC, polymer molecules are separated based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By calibrating the instrument with polymer standards of known molecular weight, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymers can be determined. This information is critical for understanding the structure-property relationships of the polymeric materials.
Thermal Analysis of Materials Derived from this compound
Thermal analysis techniques are used to investigate the thermal stability and phase transitions of materials derived from "this compound," such as polyesters or polyketones.
Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the polymers. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The decomposition temperature (Td), at which the material starts to lose weight, provides information about its thermal stability. Aromatic polyketones are known for their excellent thermal stability, often exhibiting high decomposition temperatures. acs.orgresearchgate.net
Differential Scanning Calorimetry (DSC) is employed to identify phase transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm) of the polymeric materials. The Tg is a critical parameter that defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For semicrystalline polymers, the Tm indicates the temperature at which the crystalline domains melt. These thermal properties are crucial for determining the processing conditions and the end-use applications of the polymers. For instance, aromatic polyketones generally exhibit high glass transition temperatures due to the rigidity of their backbones. acs.org
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability and composition of materials. In a typical TGA experiment, a sample is placed in a high-precision balance within a furnace, and its mass is continuously monitored as the temperature is increased at a constant rate. The resulting data is plotted as a TGA curve, showing mass loss on the y-axis against temperature on the x-axis.
For a compound like this compound, TGA would provide valuable insights into its decomposition profile. The analysis would reveal the onset temperature of decomposition, which indicates the upper limit of its thermal stability. The TGA curve could also show distinct steps of mass loss, corresponding to the cleavage of specific functional groups or the degradation of the carbon skeleton. The atmosphere in which the analysis is conducted (e.g., inert like nitrogen or reactive like air) would significantly influence the decomposition pathway, providing information about its oxidative or pyrolytic stability.
However, a comprehensive search of scientific literature and chemical databases did not yield specific Thermogravimetric Analysis data for this compound. While the principles of TGA are well-established, the absence of experimental data for this particular compound prevents a detailed discussion of its specific thermal decomposition behavior and the generation of a corresponding data table.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. It is used to study thermal transitions such as melting, crystallization, glass transitions, and chemical reactions. In a DSC experiment, the sample and a reference material are subjected to the same controlled temperature program, and the difference in heat flow required to maintain them at the same temperature is measured.
For this compound, DSC analysis would be instrumental in determining key physical properties. The DSC thermogram would show an endothermic peak corresponding to the melting point of the compound, providing a precise value for this fundamental property. The area under the melting peak can be used to calculate the enthalpy of fusion. Furthermore, DSC can detect other phase transitions, such as solid-solid transitions or the glass transition if the material can be vitrified. The presence of impurities often leads to a broadening and depression of the melting peak, making DSC a useful tool for purity assessment.
Despite the utility of this technique, specific Differential Scanning Calorimetry data for this compound is not available in the reviewed scientific literature. Without experimental DSC curves, a detailed analysis of its melting behavior, enthalpy of fusion, and other potential phase transitions cannot be provided. Consequently, a data table summarizing these thermal properties cannot be generated at this time.
Applications and Advanced Materials Science Driven by 6 3,5 Dimethylphenyl 6 Oxohexanoic Acid
Utilization as a Key Intermediate in Organic Synthesis
In the field of organic synthesis, molecules that offer multiple reactive sites are invaluable. 6-(3,5-dimethylphenyl)-6-oxohexanoic acid is one such molecule, possessing a ketone, a carboxylic acid, and an aromatic ring that can be targeted for various chemical transformations. The synthesis of related 6-aryl-4-oxohexanoic acids has been described through the condensation of an appropriate aldehyde with levulinic acid, followed by reduction. A similar synthetic strategy could likely be employed to produce this compound, highlighting its accessibility as a synthetic intermediate.
The dual reactivity of the keto and carboxylic acid groups allows for a variety of subsequent reactions. For instance, the carboxylic acid can be converted to esters, amides, or acid halides, while the ketone can undergo reactions such as reduction to an alcohol, reductive amination, or addition of organometallic reagents. This multifunctionality makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals.
Development of Functional Polymeric Materials
The structure of this compound makes it an ideal candidate as a monomer for the synthesis of functional polymers. Its bifunctional nature, with the carboxylic acid and the ketone, allows it to participate in polymerization reactions, while the 3,5-dimethylphenyl group serves as a pendent functional group that can influence the final properties of the polymer.
Research on 6-oxohexanoic acid has demonstrated its successful use in the Passerini multicomponent polymerization to create a new family of functional polycaprolactones (PCL). researchgate.net This strategy involves the reaction of 6-oxohexanoic acid with various isocyanides to generate PCL analogues with different pendent groups attached to the polymer backbone via an amide linkage. researchgate.net
By analogy, this compound could be employed in a similar fashion. The polymerization would proceed via the reaction of the carboxylic acid and the in situ-formed hydroxyl group from the ketone, with an isocyanide, to yield a polyester (B1180765) with a pendent 3,5-dimethylphenyl group. The presence of the bulky and hydrophobic dimethylphenyl group would be expected to significantly alter the physical and thermal properties of the resulting polymer compared to standard PCL.
Table 1: Predicted Thermal Properties of Polycaprolactone Analogues
| Monomer | Pendent Group | Predicted Glass Transition Temperature (Tg) | Predicted Crystallinity |
| ε-Caprolactone | None | -60 °C | Semicrystalline |
| 6-Oxohexanoic Acid + tert-butyl isocyanide | tert-butyl amide | Variable, amorphous | Amorphous |
| This compound + isocyanide | 3,5-Dimethylphenyl amide | Higher than PCL, dependent on isocyanide | Likely amorphous |
This table is predictive and based on the expected influence of the bulky aromatic side group on polymer chain packing and mobility.
Copolymerization is a powerful tool for fine-tuning the properties of polymeric materials. By incorporating this compound as a comonomer with other monomers, such as ε-caprolactone or other functionalized oxohexanoic acids, a wide range of material properties can be achieved.
The inclusion of the 3,5-dimethylphenyl group would introduce steric bulk and hydrophobicity into the polymer chain. This can be expected to disrupt the crystalline structure often found in polyesters like PCL, leading to more amorphous materials with potentially lower melting points but higher glass transition temperatures. The aromatic rings could also enhance the thermal stability of the resulting copolymer. Furthermore, the ratio of the comonomers could be systematically varied to precisely control properties such as mechanical strength, degradation rate, and solubility.
Table 2: Potential Effects of Copolymerization on Material Properties
| Copolymer Composition | Expected Change in Property | Rationale |
| Increasing this compound content | Increased Tg, Decreased Crystallinity, Increased Hydrophobicity | Introduction of bulky, rigid, and nonpolar aromatic groups. |
| Copolymerization with hydrophilic comonomers | Tunable Amphiphilicity | Balancing hydrophobic and hydrophilic segments. |
| Copolymerization with biodegradable monomers | Controlled Degradation Rates | Altering the susceptibility of the polymer backbone to hydrolysis. |
This table outlines the expected trends in material properties based on general principles of polymer chemistry.
Contributions to Methodological Advancements in Chemical Synthesis
Keto-acids are a class of compounds that have found utility in the development of novel synthetic methodologies. mdpi.combohrium.com The presence of both a ketone and a carboxylic acid within the same molecule allows for unique reactivity and the potential for tandem or cascade reactions. While specific methodological advancements driven by this compound have not been reported, its structure lends itself to exploration in this area.
For example, the development of new multicomponent reactions, similar to the Passerini reaction mentioned earlier, could be explored where the keto-acid acts as a central scaffold. Furthermore, the specific substitution pattern on the aromatic ring could be exploited in catalysis or as a directing group in subsequent transformations of the molecule. The investigation of the reactivity of this compound could lead to the discovery of new synthetic routes to valuable chemical entities.
Future Research Perspectives on 6 3,5 Dimethylphenyl 6 Oxohexanoic Acid
Innovations in Green and Sustainable Synthetic Routes
The pursuit of environmentally benign chemical manufacturing processes is a cornerstone of modern chemistry. For 6-(3,5-Dimethylphenyl)-6-oxohexanoic acid, future research will likely focus on developing green and sustainable synthetic methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic approaches to analogous aryl keto acids often rely on classical methods such as Friedel-Crafts acylation, which can involve harsh reagents and generate significant waste streams. Innovations in this area could include the exploration of solid acid catalysts to replace traditional Lewis acids, thereby simplifying purification and catalyst recycling.
Furthermore, the principles of flow chemistry offer a promising avenue for the sustainable production of this compound. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage. The development of a continuous-flow synthesis would represent a significant advancement in the efficient and environmentally responsible production of this compound.
Biocatalysis presents another exciting frontier. The use of enzymes to catalyze specific steps in the synthesis could lead to highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing the formation of byproducts. Research into identifying or engineering enzymes capable of facilitating the key bond-forming reactions would be a significant step towards a truly green synthesis.
| Green Synthesis Approach | Potential Advantages | Research Focus |
| Solid Acid Catalysis | - Catalyst reusability- Reduced corrosive waste- Simplified workup | - Development of robust and selective solid acid catalysts- Optimization of reaction conditions for high yields |
| Flow Chemistry | - Enhanced reaction control- Improved safety- Reduced solvent and energy consumption | - Design and optimization of a continuous flow reactor setup- Integration of in-line purification techniques |
| Biocatalysis | - High selectivity and specificity- Mild reaction conditions- Use of renewable resources | - Identification or engineering of suitable enzymes- Development of biocatalytic reaction cascades |
Exploration of Novel Chemical Reactivity and Catalysis
The unique molecular architecture of this compound, featuring a ketone, a carboxylic acid, and an aromatic ring, offers a rich playground for exploring novel chemical reactivity and catalytic applications.
The presence of both a carbonyl group and a carboxylic acid functionality opens up possibilities for intramolecular reactions to form cyclic structures, such as lactones, which are valuable building blocks in organic synthesis. Investigating the conditions and catalysts that can selectively promote such cyclizations will be a key area of research.
The aromatic ring, activated by the dimethyl substituents, is amenable to further functionalization through electrophilic aromatic substitution reactions. This could lead to the synthesis of a diverse library of derivatives with tailored electronic and steric properties. The exploration of these derivatives could uncover novel applications in catalysis or materials science.
Furthermore, the carboxylic acid moiety can be used to anchor the molecule to solid supports, creating heterogeneous catalysts. The aryl ketone portion could then act as a catalytic site for various organic transformations. The design and synthesis of such supported catalysts could lead to efficient and recyclable catalytic systems.
Design of Advanced Materials with Precisely Engineered Properties
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of novel polymers and advanced materials with precisely engineered properties.
The carboxylic acid and ketone functionalities provide two distinct points for polymerization. For instance, the carboxylic acid can undergo condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The aryl ketone group, on the other hand, can be utilized in photochemical reactions, such as photocrosslinking, to create robust polymer networks. The incorporation of the bulky and rigid dimethylphenyl group into the polymer backbone is expected to influence the material's thermal and mechanical properties.
Moreover, the presence of the aromatic ring suggests the potential for this molecule to participate in self-assembly processes. Through non-covalent interactions such as π-π stacking and hydrogen bonding, this compound and its derivatives could form ordered supramolecular structures with interesting optical or electronic properties. The ability to control this self-assembly through molecular design would be a significant step towards the bottom-up fabrication of functional nanomaterials.
The potential for this compound to act as a building block for photoreactive polymers is also noteworthy. Aryl ketones are known to be photoactive, and their incorporation into polymer chains could lead to materials that respond to light, with applications in areas such as photoresists, optical data storage, and smart coatings.
| Material Type | Key Features | Potential Applications |
| Polyesters/Polyamides | - Tunable thermal and mechanical properties- Potential for biodegradability | - Engineering plastics- Fibers- Biomedical materials |
| Photoreactive Polymers | - Light-induced crosslinking- Photoresponsive behavior | - Photoresists- Smart coatings- Optical data storage |
| Supramolecular Assemblies | - Ordered nanostructures- Tailorable optical and electronic properties | - Organic electronics- Sensors- Nanofabrication |
Interdisciplinary Research Trajectories
The unique combination of functional groups in this compound opens doors to a wide range of interdisciplinary research endeavors, bridging chemistry with biology, medicine, and agriculture.
In the field of medicinal chemistry, aryl keto acids have shown promise as inhibitors of various enzymes. The structural motifs present in this compound could serve as a scaffold for the design of new therapeutic agents. Investigating its biological activity and that of its derivatives against various disease targets could lead to the discovery of novel drug candidates.
The potential for this compound to be used in the development of agrochemicals is another exciting avenue. The aryl ketone moiety is a feature in some existing herbicides and pesticides. Screening this compound and its analogues for their herbicidal or insecticidal properties could lead to the development of new crop protection agents.
Furthermore, computational studies will play a crucial role in guiding future research. Density functional theory (DFT) calculations can be employed to predict the reactivity of the molecule, model its interaction with biological targets, and simulate the properties of materials derived from it. Such in silico studies can accelerate the discovery process and provide valuable insights into the structure-property relationships of this versatile compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(3,5-dimethylphenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via esterification of its precursor acid (e.g., this compound) with alcohols under acidic catalysis. Typical conditions involve refluxing with sulfuric or hydrochloric acid in solvents like toluene or dichloromethane. Optimization of temperature (80–110°C) and catalyst concentration (1–5 mol%) is critical for achieving yields >70%. Post-synthesis purification via recrystallization or column chromatography is advised .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm aromatic proton environments (δ 6.8–7.2 ppm for dimethylphenyl groups) and carbonyl signals (δ ~170 ppm for carboxylic acid in NMR).
- HPLC : Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass spectrometry : ESI-MS in negative ion mode should show [M-H] peaks matching the molecular weight (e.g., 248.27 g/mol). Physical properties like predicted density (~1.3 g/cm³) and melting point (~150–160°C) can be cross-referenced with computational tools .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound should be stored under inert conditions (argon or nitrogen) at 4°C to prevent oxidation of the ketone and carboxylic acid moieties. Stability tests in aqueous buffers (pH 2–12) reveal degradation above pH 9, suggesting acidic storage solutions (pH 4–6) for long-term preservation. Avoid exposure to reducing agents like NaBH₄, which may reduce the ketone group .
Advanced Research Questions
Q. How can substituent effects (e.g., 3,5-dimethylphenyl vs. naphthyl groups) influence the reactivity of 6-aryl-6-oxohexanoic acid derivatives?
- Methodological Answer : Comparative studies with analogs (e.g., 6-(1-naphthyl)-6-oxohexanoic acid) show that electron-donating groups like methyl enhance hydrophobic interactions in biological systems, while bulkier aryl groups (e.g., naphthyl) reduce solubility in polar solvents. Use Hammett parameters (σ) to quantify electronic effects on reaction rates in esterification or nucleophilic substitution .
Q. What experimental strategies resolve contradictions in reported biological activity data for 6-aryl-6-oxohexanoic acid derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity may arise from assay conditions (e.g., cell line variability, incubation time). Standardize assays using:
- Cytotoxicity : MTT assays with IC values across multiple cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Kinetic studies (e.g., Michaelis-Menten plots) to evaluate competitive vs. non-competitive inhibition of target enzymes (e.g., cyclooxygenase).
- Solvent controls : DMSO concentrations ≤0.1% to avoid solvent-induced artifacts .
Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., COX-2, PDB ID: 5KIR). Key steps:
- Ligand preparation : Optimize 3D geometry with Gaussian09 (B3LYP/6-31G* basis set).
- Binding site analysis : Identify hydrophobic pockets accommodating the dimethylphenyl group.
- Free energy calculations : Use MM-GBSA to estimate ΔG. Validate with in vitro assays .
Q. What industrial-scale synthesis optimizations are feasible for this compound?
- Methodological Answer : Transition from batch to continuous flow reactors to enhance scalability. Key parameters:
- Residence time : 10–30 minutes at 100°C.
- Catalyst immobilization : Silica-supported acid catalysts to improve reusability.
- In-line analytics : FTIR monitoring of carbonyl intermediates for real-time yield adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
